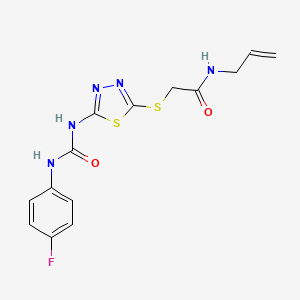amino}-4-phenylbutanoate CAS No. 1803567-49-8](/img/structure/B2434072.png)
Methyl 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate” is a chemical compound with the CAS Number: 1803567-49-8 . It has a molecular weight of 351.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.44 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Asymmetric Synthesis and Catalysis : Nishimura and Tomioka (2002) demonstrated the use of a chiral amino ether-lithium thiolate complex in asymmetric conjugate addition reactions, achieving high enantioselectivity. This method facilitates the construction of molecules with multiple chiral centers, exemplified by the synthesis of methyl 2-phenylbutanoate with high enantiomeric excess, a compound structurally related to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate (Nishimura & Tomioka, 2002).
Inhibitory Properties in Biochemistry : Silverman, Durkee, and Invergo (1986) synthesized compounds structurally related to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate, demonstrating their potential as competitive inhibitors in biochemical pathways. Their research focused on gamma-aminobutyric acid aminotransferase (GABA-T) inhibition, offering insights into the role of such compounds in neurological processes (Silverman, Durkee, & Invergo, 1986).
Radiochemical Synthesis and Imaging : Matarrese et al. (1997) explored the synthesis of radiolabeled compounds, including precursors structurally similar to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate. Such compounds have potential applications in positron emission tomography (PET) for brain imaging, particularly in studying serotonin uptake sites (Matarrese et al., 1997).
Synthetic Applications in Medicinal Chemistry : Research by Eggen et al. (2000) and others highlights the utility of similar compounds in synthesizing complex molecules with potential therapeutic applications. For example, they demonstrated the synthesis of cryptophycins, which are potent anticancer agents (Eggen et al., 2000).
Biotechnological Production and Green Chemistry : Rohwerder and Müller (2010) discussed the biotechnological routes to produce compounds with structures akin to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate. These methods focus on sustainable and environmentally friendly approaches to chemical synthesis, highlighting the role of biotechnology in green chemistry (Rohwerder & Müller, 2010).
These studies collectively demonstrate the versatility and significance of Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate in scientific research, especially in the areas of asymmetric synthesis, biochemical inhibition, radiolabeling for imaging, complex molecule synthesis for medicinal purposes, and sustainable chemical production.
properties
IUPAC Name |
methyl 2-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYBSMRFQPHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C(CCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

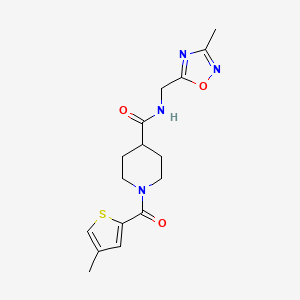

![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)
![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
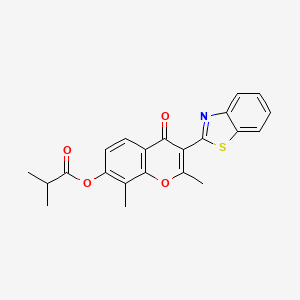
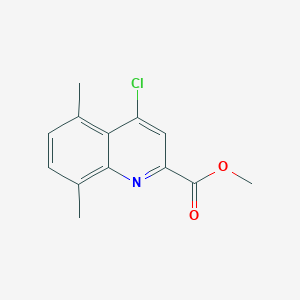
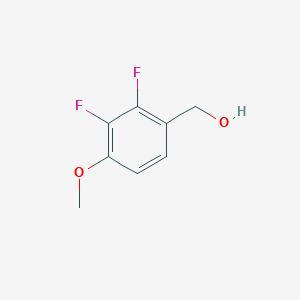
![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)
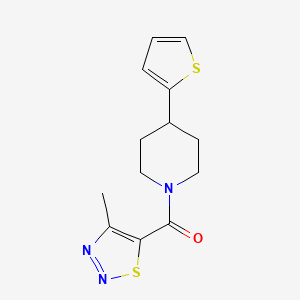
![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
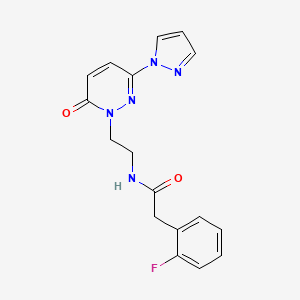
![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)
